molecular formula C17H14N2OS B3005172 N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide CAS No. 474305-39-0

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide

Cat. No.: B3005172
CAS No.: 474305-39-0
M. Wt: 294.37
InChI Key: KTOKWQIYHADHPP-DHZHZOJOSA-N
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Description

Historical Evolution of Benzothiazole Scaffolds in Medicinal Chemistry

The medicinal exploration of benzothiazoles began in the mid-20th century, with early studies identifying their antimicrobial and antifungal properties. However, the 1990s marked a turning point when researchers recognized the scaffold’s potential to target ATP-binding sites in bacterial DNA gyrase and human kinases. For instance, the replacement of 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole with a planar benzothiazole ring in DNA gyrase inhibitors enhanced cation-π interactions, improving inhibitory activity against Staphylococcus aureus and Escherichia coli enzymes. Concurrently, the discovery of benzothiazole-based kinase inhibitors, such as those targeting breakpoint cluster region-Abelson (Bcr-Abl) tyrosine kinase, demonstrated the scaffold’s adaptability to address drug-resistant mutations like T315I in chronic myeloid leukemia.

Key Milestones in Benzothiazole Drug Development Target/Application Impact
4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole derivatives (2016) Bacterial DNA gyrase Introduced cation-π interactions for enhanced binding
Nocodazole-inspired benzothiazoles (2013) Bcr-Abl kinase (T315I mutant) Picomolar IC50 values against resistant mutants
2-Styrylbenzothiazoles (2024) Multifunctional agents (antioxidant, anti-inflammatory) Demonstrated π-conjugation-dependent bioactivity

Advances in synthetic strategies further propelled benzothiazole into mainstream drug discovery. Traditional methods like the Hantzsch synthesis—a condensation of ortho-aminothiophenol with aldehydes—were supplemented by transition-metal-catalyzed C–H functionalization, enabling precise modifications at the C2 and C6 positions. These innovations allowed researchers to optimize pharmacokinetic properties, such as solubility and metabolic stability, while retaining target affinity. For example, introducing water-solubilizing groups in benzothiazole-based kinase inhibitors improved cellular uptake without compromising potency.

Structural and Functional Significance of Ethenyl-Linked Benzothiazole-Acetamide Hybrids

The compound N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide exemplifies the strategic fusion of benzothiazole’s aromatic system with an acetamide group via a conjugated ethenyl bridge. This architecture leverages three critical pharmacophoric elements:

  • Benzothiazole Core : The planar benzothiazole ring facilitates π-π stacking with aromatic residues in target proteins, such as tyrosine kinases or DNA topoisomerases, while its sulfur atom participates in hydrophobic interactions.
  • Ethenyl Linker : The (E)-configured ethenyl group extends conjugation, enhancing electronic delocalization and rigidity. This improves binding specificity by reducing rotational freedom and aligning the molecule within enzymatic pockets.
  • Acetamide Moiety : The terminal acetamide serves as a hydrogen bond donor/acceptor, enabling interactions with polar residues in ATP-binding sites or catalytic domains.

Recent studies on analogous hybrids highlight the ethenyl bridge’s role in bioactivity. For instance, 2-styrylbenzothiazoles exhibited potent antiproliferative effects against breast cancer (MCF-7) cells, with IC50 values as low as 3.84 µM, attributed to the linker’s ability to stabilize ligand-receptor complexes. Similarly, benzothiazole-thiazolidinedione hybrids inhibited vascular endothelial growth factor receptor-2 (VEGFR-2) at nanomolar concentrations, with the ethenyl group optimizing spatial orientation for binding.

Structural Comparison of Ethenyl-Linked Benzothiazole Derivatives

Compound Target Key Interaction Bioactivity
This compound Kinases/VEGFR-2 Acetamide hydrogen bonding Under investigation
2-((2-(4,5-Dibromo-1H-pyrrole-2-carboxamido)benzothiazol-6-yl)amino)-2-oxoacetic acid (24) DNA gyrase Cation-π interactions IC50 = 12 nM (E. coli gyrase)
2-Styrylbenzothiazole (BZTst6) 5-Lipoxygenase π-Stacking with Phe177 IC50 = 0.87 µM

The acetamide group’s versatility is further illustrated in hybrids like 4a , a benzothiazole-thiazolidinedione derivative that inhibited VEGFR-2 with an IC50 of 91 nM by forming hydrogen bonds with Glu885 and Cys919. This underscores the potential of This compound to similarly engage dual targets through its hybrid architecture.

Properties

IUPAC Name

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12(20)18-14-9-6-13(7-10-14)8-11-17-19-15-4-2-3-5-16(15)21-17/h2-11H,1H3,(H,18,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOKWQIYHADHPP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-bromoacetophenone under basic conditions to form the intermediate 4-(2-benzothiazolyl)acetophenone. This intermediate is then subjected to a Knoevenagel condensation reaction with acetamide in the presence of a base such as piperidine to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the ethenyl linkage can yield the corresponding ethyl derivative.

    Substitution: Substitution reactions can occur at the phenyl ring or the benzothiazole moiety, leading to the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide serves as a building block for synthesizing more complex benzothiazole derivatives. Its unique structure allows chemists to explore various chemical modifications that can lead to novel compounds with enhanced properties.

The compound exhibits notable biological activities, including:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
  • Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways. This makes it a candidate for further development in cancer therapy.
  • Anti-inflammatory and Analgesic Potential : Investigations have highlighted its potential use as an anti-inflammatory and analgesic agent, suggesting it could be beneficial in managing pain and inflammation-related disorders.

Industrial Applications

In industry, this compound is utilized in the development of:

  • Fluorescent Dyes : Its structural features make it suitable for creating materials with specific electronic properties.
  • Advanced Materials : The compound's unique properties are leveraged in developing new materials for electronics and photonics.

Case Studies

Several studies have documented the efficacy of this compound:

  • Antimicrobial Study :
    • A study published in the Journal of Medicinal Chemistry evaluated its antimicrobial properties against various pathogens and found significant inhibition rates.
  • Cancer Research :
    • Research presented at the Annual Cancer Research Conference demonstrated its potential in inducing apoptosis in breast cancer cells through specific signaling pathway activation.
  • Inflammation Model :
    • An experimental model published in Pharmaceutical Biology showed that the compound reduced inflammation markers significantly compared to control groups.

Mechanism of Action

The mechanism of action of N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to the inhibition of certain biochemical processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

Core Modifications
  • N-(6-Ethoxy-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide (): Replaces the ethenyl linker with an ethoxy group and introduces a chloro substituent.
  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide (): Substitutes the ethenyl group with a phenoxy ether linker. The methoxy group donates electrons, stabilizing the aromatic system and altering binding kinetics compared to the ethenyl analogue .
Substituent Effects
  • Trifluoromethyl Derivatives () : Compounds like N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide feature a strong electron-withdrawing trifluoromethyl group, which enhances metabolic stability and resistance to oxidation .
  • Sulfamoyl Linkers () : N-{4-[(6-Ethoxybenzothiazol-2-yl)sulfamoyl]phenyl}acetamide introduces a sulfamoyl group, increasing polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .
Anticancer Activity
  • PZ-38 (): A benzothiazole-acetamide derivative with a dimethylamino substituent acts as an ABCG2 inhibitor, reversing multidrug resistance in cancer cells. The target compound’s ethenyl linker may offer superior conformational flexibility for ABCG2 binding compared to PZ-38’s rigid imidazole ring .
  • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide () : Incorporates a piperazine group, enhancing solubility and CNS penetration. The target compound’s ethenyl group likely limits blood-brain barrier crossing, favoring peripheral anticancer activity .
Antimicrobial Activity
  • The benzothiazole-ethenyl-acetamide structure shows higher antimicrobial potency due to improved membrane interaction via the planar benzothiazole ring .

Physicochemical and Crystallographic Properties

  • Crystal Packing : N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide () exhibits π-stacking (3.93 Å spacing) and hydrogen bonding (N–H⋯O), enhancing thermal stability. The target compound’s E-ethenyl group may reduce π-stacking efficiency, affecting crystallinity .
  • Solubility : Sulfamoyl-containing derivatives () exhibit higher aqueous solubility (~15 mg/mL) compared to the hydrophobic ethenyl-linked target compound (~2 mg/mL) .

Tabulated Comparison of Key Analogues

Compound Name Structural Features Biological Activity Key Reference
Target Compound E-ethenyl, benzothiazole, acetamide Anticancer, CNS potential
N-(6-Ethoxy-benzothiazol-2-yl)-2-(4-Cl-Ph)acetamide Ethoxy, Cl-Ph substituent Anticancer
PZ-38 ABCG2 inhibitor, imidazole ring Drug resistance reversal
N-[4-(Benzothiazol-2-yl)phenyl]-2-(3-MeO-PhO)acetamide Phenoxy ether linker Kinase inhibition
N-(4-Hydroxyphenyl)-2-(trioxo-benzothiazol)acetamide Dihydrobenzothiazole, H-bonding Antimicrobial, crystallinity

Biological Activity

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide is a compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

  • Molecular Formula : C22H18N2O2S2
  • Molar Mass : 406.52 g/mol
  • CAS Number : 478049-98-8

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 2-aminobenzothiazole with 4-bromoacetophenone under basic conditions to form an intermediate.
  • Knoevenagel condensation with acetamide in the presence of a base such as piperidine to yield the final product .

Biological Activity

This compound exhibits several biological activities that make it a candidate for further research:

Antimicrobial Activity

Research indicates that benzothiazole derivatives possess significant antimicrobial properties. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymes, leading to cell death. In vitro studies have shown promising results against various bacterial strains .

Anticancer Activity

The compound has demonstrated anticancer effects by inducing apoptosis in cancer cells. It activates specific signaling pathways that lead to programmed cell death. For instance, studies have shown that it can inhibit cancer cell proliferation and migration .

Acetylcholinesterase Inhibition

Similar compounds have been studied for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s. Molecular docking studies suggest that this compound may interact effectively with the active site of AChE, although specific IC50 values need further investigation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes critical for cellular functions, including AChE and other metabolic enzymes.
  • Signal Transduction Modulation : It influences pathways related to cell survival and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity The compound showed significant inhibition against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Anticancer Research In vitro assays revealed that treatment with the compound reduced the viability of several cancer cell lines by over 50% at concentrations of 20 µM after 48 hours .
AChE Inhibition Study Preliminary docking studies indicated a favorable binding affinity to AChE; however, specific quantitative data on inhibitory potency is still pending .

Q & A

Q. Basic Characterization

  • FT-IR : Confirms the presence of amide C=O (~1650 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and acetamide methyl groups (δ 2.1 ppm) .
    Advanced Analysis
  • X-ray Crystallography : Resolves the (E)-configuration of the ethenyl group and planar benzothiazole ring. Data from related compounds show bond lengths of 1.34 Å for C=C and 1.73 Å for C-S .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and verify experimental data .

What biological activities are associated with this compound, and how are they tested?

Basic Screening
The benzothiazole moiety is linked to anticancer and anti-inflammatory activity. In vitro assays include:

  • MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., HeLa, IC₅₀ values reported in µM ranges) .
  • COX-2 Inhibition : Evaluates anti-inflammatory potential via ELISA .
    Advanced Mechanistic Studies
  • Molecular Docking : Predicts binding affinity to targets like EGFR or tubulin, with docking scores compared to reference drugs (e.g., erlotinib) .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms programmed cell death pathways .

How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

Q. Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups (e.g., -NO₂, -F): Enhance cytotoxicity but may reduce solubility. A 4-fluoro substituent on the phenyl ring increased potency against MCF-7 cells by 30% .
  • Methoxy Groups : Improve metabolic stability but require optimization to avoid steric hindrance .
    Advanced Design
  • Prodrug Strategies : Acetamide hydrolysis in vivo releases active metabolites, monitored via LC-MS pharmacokinetic studies .

How can conflicting data in pharmacological studies be resolved?

Case Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay conditions.
Resolution Strategies :

  • Standardized Protocols : Use identical cell lines (ATCC-verified), serum concentrations, and incubation times .
  • Metabolite Interference : Perform LC-MS to rule out degradation products during assays .
  • Statistical Validation : Replicate experiments (n ≥ 3) with ANOVA analysis to confirm significance .

What computational tools are recommended for predicting the compound’s ADMET properties?

Q. Basic Tools

  • SwissADME : Predicts logP (lipophilicity) and gastrointestinal absorption. For this compound, logP ≈ 3.2 suggests moderate blood-brain barrier penetration .
    Advanced Modeling
  • Molecular Dynamics Simulations : Assess binding stability with targets over 100 ns trajectories (e.g., using GROMACS) .
  • Toxicity Prediction : ProTox-II identifies potential hepatotoxicity risks based on structural alerts .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Key Issues :

  • Low Yield in Coupling Steps : Pd-catalyzed reactions may require ligand optimization (e.g., XPhos) to reduce catalyst loading from 5% to 1% .
  • Purification at Scale : Replace column chromatography with fractional crystallization (solvent: ethanol/water) to reduce costs .
    Quality Control
  • Batch Consistency : Use DSC (Differential Scanning Calorimetry) to verify melting point (e.g., 215–217°C) across batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.